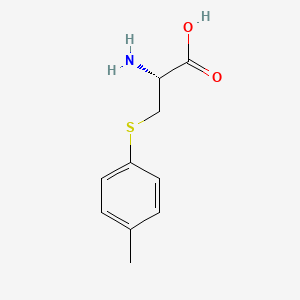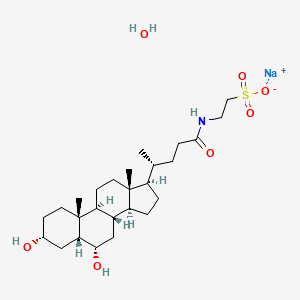
Taurohyodeoxycholic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium taurohyodeoxycholate is a taurine-amidated bile salt, commonly used as an anionic detergent. It is a derivative of hyodeoxycholic acid, conjugated with taurine, and is known for its amphipathic properties, making it useful in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium taurohyodeoxycholate typically involves the conjugation of hyodeoxycholic acid with taurine. This reaction is facilitated by the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions. The product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of sodium taurohyodeoxycholate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium taurohyodeoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent bile acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hyodeoxycholic acid.
Substitution: Various taurine derivatives.
Aplicaciones Científicas De Investigación
Sodium taurohyodeoxycholate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: Employed in studies of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential in treating liver diseases and as a component in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers
Mecanismo De Acción
The mechanism of action of sodium taurohyodeoxycholate involves its interaction with cell membranes. It acts as a detergent, disrupting lipid bilayers and solubilizing membrane proteins. This property is particularly useful in the isolation and study of membrane-bound proteins. Additionally, it has been shown to prevent apoptosis by blocking calcium-mediated apoptotic pathways and inhibiting caspase-12 activation .
Comparación Con Compuestos Similares
- Sodium taurodeoxycholate
- Sodium taurocholate
- Sodium glycocholate
Comparison:
- Sodium taurodeoxycholate: Similar in structure but differs in the position of hydroxyl groups, affecting its solubility and detergent properties.
- Sodium taurocholate: Contains an additional hydroxyl group, making it more hydrophilic and less effective as a detergent.
- Sodium glycocholate: Conjugated with glycine instead of taurine, resulting in different biochemical properties .
Sodium taurohyodeoxycholate stands out due to its unique combination of hydrophobic and hydrophilic regions, making it highly effective in solubilizing membrane proteins and useful in various biochemical applications.
Propiedades
Fórmula molecular |
C26H46NNaO7S |
|---|---|
Peso molecular |
539.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate |
InChI |
InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;;/m1../s1 |
Clave InChI |
MJKUJELEPWZEGU-IGEKTTBWSA-M |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

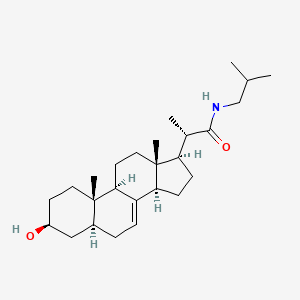
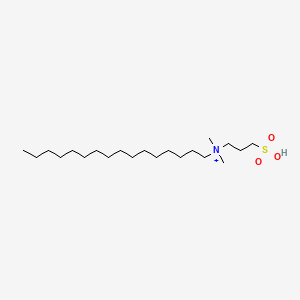
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
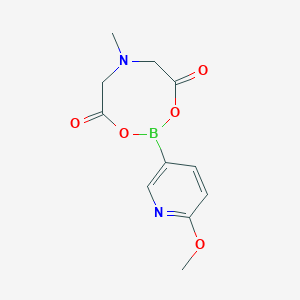

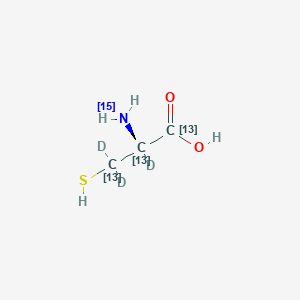
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)


